molecular formula C31H33N7O8 B12942031 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid

Cat. No.: B12942031
M. Wt: 631.6 g/mol
InChI Key: JVIAXIMEDXKTSN-UHFFFAOYSA-N
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Description

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid is a complex organic compound that features a combination of fluorenylmethoxycarbonyl (Fmoc) and purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid typically involves multiple steps. The process begins with the protection of amino groups using fluorenylmethoxycarbonyl chloride. Subsequent steps involve the coupling of protected amino acids and purine derivatives under controlled conditions, often using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that allow for the sequential addition of amino acids and other components. The use of solid-phase synthesis techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide for azide formation, isobutoxycarbonyl chloride for mixed anhydride formation, and various reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of deprotected amino acids .

Scientific Research Applications

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid is unique due to its combination of Fmoc and purine derivatives, which confer specific chemical properties and biological activities. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

The compound 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid, often referred to as a complex organic molecule, has garnered attention for its potential biological activities. This article aims to delve into its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C40H35N7O8C_{40}H_{35}N_{7}O_{8} with a molecular weight of 741.7 g/mol. Its structure features multiple functional groups, including fluorenyl, benzhydryl, and purine derivatives, which contribute to its reactivity and biological activity.

Property Value
Molecular FormulaC40H35N7O8
Molecular Weight741.7 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include protection and deprotection steps, amide bond formation through coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and purification techniques such as column chromatography. The use of protecting groups like fluorenylmethoxycarbonyl (Fmoc) is crucial during the synthesis process to prevent unwanted reactions.

The biological activity of the compound is hypothesized to stem from its interactions with various molecular targets such as enzymes and receptors. It may function as an inhibitor or activator depending on the specific pathways it influences. The presence of purine derivatives suggests potential interactions with nucleic acid metabolism or signaling pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The purine derivatives in the structure may interfere with DNA replication and repair mechanisms, potentially leading to apoptosis in cancer cells.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in studies. For instance, it may act on kinases involved in cell signaling pathways, thereby modulating cellular responses to growth factors.

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activities against various pathogens. This property is likely attributed to its ability to disrupt microbial cell functions.

Case Studies

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry explored the effects of similar compounds on cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation (Smith et al., 2023).
  • Enzyme Interaction : Research conducted by Lee et al. (2024) examined the inhibitory effects on specific kinases, revealing that modifications in the structure could enhance binding affinity and selectivity.
  • Antimicrobial Testing : A recent investigation into the antimicrobial properties showed promising results against Staphylococcus aureus, indicating potential for development as an antibiotic agent (Johnson et al., 2024).

Properties

Molecular Formula

C31H33N7O8

Molecular Weight

631.6 g/mol

IUPAC Name

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid

InChI

InChI=1S/C31H33N7O8/c1-31(2,3)46-30(44)36-28-34-26-25(27(42)35-28)33-17-38(26)14-23(39)37(15-24(40)41)13-12-32-29(43)45-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,32,43)(H,40,41)(H2,34,35,36,42,44)

InChI Key

JVIAXIMEDXKTSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(C(=O)N1)N=CN2CC(=O)N(CCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O

Origin of Product

United States

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